苄基-(3,4-二甲氧基-苄基)-胺

描述

“Benzyl-(3,4-dimethoxy-benzyl)-amine” is a complex organic compound. It is related to other compounds such as 3,4-Dimethoxybenzyl alcohol1 and 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride2. However, specific information about this compound is not readily available.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 3,4-dimethoxy benzyl cyanide involves decarboxylation, aldoxime reaction, and dehydration reaction3. However, the specific synthesis process for “Benzyl-(3,4-dimethoxy-benzyl)-amine” is not explicitly mentioned in the available resources.Molecular Structure Analysis

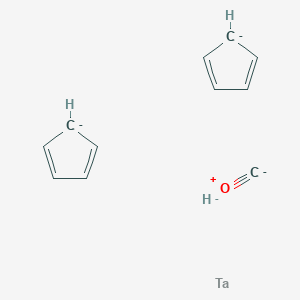

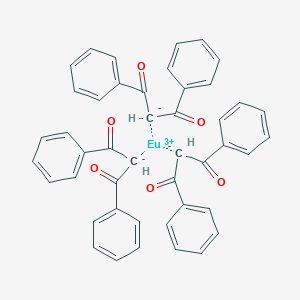

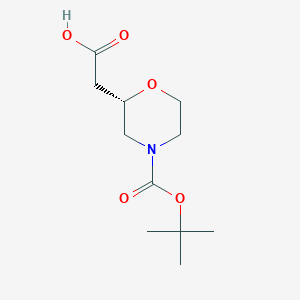

The molecular structure of a compound is determined by its molecular formula and the arrangement of atoms. The related compound 3,4-Dimethoxybenzyl alcohol has a linear formula of (CH3O)2C6H3CH2OH1. However, the specific molecular structure of “Benzyl-(3,4-dimethoxy-benzyl)-amine” is not provided in the available resources.Chemical Reactions Analysis

The chemical reactions involving “Benzyl-(3,4-dimethoxy-benzyl)-amine” are not explicitly mentioned in the available resources. However, related compounds like 3,4-Dimethoxybenzyl chloride are used in various chemical reactions4.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, density, and more. For instance, 3,4-Dimethoxybenzyl alcohol has a molecular weight of 168.19, a boiling point of 296-297 °C, and a density of 1.157 g/mL at 25 °C1. However, the specific physical and chemical properties of “Benzyl-(3,4-dimethoxy-benzyl)-amine” are not provided in the available resources.科学研究应用

合成和化学性质

异吲哚啉的合成:苄基-(3,4-二甲氧基-苄基)-胺是异吲哚啉合成中的一个关键中间体。该合成过程涉及特定的苄基溴和胺的反应,然后脱苄基,以产生高产率的异吲哚啉相关化合物 (Raju, Neelakantan, & Bhalerao, 2007).

化学中的 N-保护试剂:苄基-(3,4-二甲氧基-苄基)-胺相关化合物,如苄基 4,6-二甲氧基-1,3,5-三嗪基碳酸酯,已被用作 N-保护试剂。这些化合物有利于将苄氧羰基引入胺中,使其适用于化学合成 (Hioki, Fujiwara, Tani, & Kunishima, 2002).

苄醇的胺化:苄基-(3,4-二甲氧基-苄基)-胺衍生物已使用铁催化的苄醇直接胺化开发。该方法对于制备各种仲胺和叔苄胺至关重要,与药物化合物有关 (Yan, Feringa, & Barta, 2016).

药物应用

药物发现中间体:苄基-(3,4-二甲氧基-苄基)-胺的某些衍生物,如 5-溴-N-(3,4-二甲氧基苄基)吡啶-2-胺,已被合成作为药物发现中的中间体。这些化合物对于新药的开发至关重要 (Li, Lu, Shen, & Shi, 2012).

抗结核剂:苄基-(3,4-二甲氧基-苄基)-胺的衍生物已被合成并评估为新型抗结核剂。这些化合物对结核分枝杆菌表现出良好的效果,表明它们在结核病治疗中的潜力 (Tangallapally, Yendapally, Lee, Lenaerts, & Lee, 2005).

其他应用

催化过程:与苄基-(3,4-二甲氧基-苄基)-胺相关的化合物已用于催化过程,如胺的动力学拆分和氨基烯烃的加氢胺化。这些过程对于在化学中生产光学纯化合物非常重要 (Mittal, Lippert, De, Klauber, Emge, Schreiner, & Seidel, 2015).

C-H 键胺化:苄基-(3,4-二甲氧基-苄基)-胺衍生物已参与了专注于苄基键的分子间 C-H 胺化的研究。这项研究提供了对反应机理和新合成方法开发的见解 (Fiori & Du Bois, 2007).

安全和危害

The safety and hazards of a compound refer to its potential risks and precautions. For instance, 3,4-Dimethoxybenzyl alcohol is classified as a combustible liquid with a flash point of 113 °C5. However, the specific safety and hazards of “Benzyl-(3,4-dimethoxy-benzyl)-amine” are not provided in the available resources.

未来方向

The future directions for a compound refer to its potential applications and research opportunities. However, the specific future directions for “Benzyl-(3,4-dimethoxy-benzyl)-amine” are not provided in the available resources.

Please note that this analysis is based on the available resources and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.

属性

IUPAC Name |

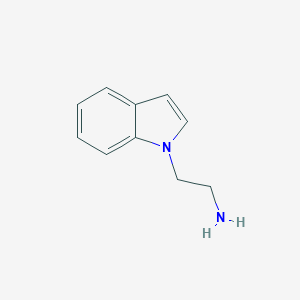

N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-9-8-14(10-16(15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVDVCSGIUHGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(3,4-dimethoxy-benzyl)-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)